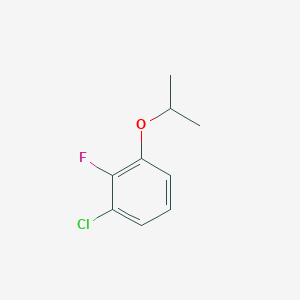

1-Chloro-2-fluoro-3-isopropoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIKOQMUJCNGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 2 Fluoro 3 Isopropoxybenzene and Its Precursors

Strategies for the Preparation of Halogenated Aromatic Precursors

Regioselective Halogenation Approaches

The synthesis of polysubstituted aromatic compounds requires methods that allow for the precise placement of halogen atoms. The orientation of incoming electrophiles is directed by the electronic properties of the substituents already present on the ring. For precursors to 1-chloro-2-fluoro-3-isopropoxybenzene, such as 1-chloro-2-fluorobenzene (B165100), regioselective halogenation is a key step.

One common strategy involves the chlorination of a fluorinated precursor. For instance, the synthesis of 2-chloro-6-fluoroaniline (B1301955), an intermediate that can be converted to 1-chloro-2-fluoro-3-hydroxybenzene, can be achieved from o-fluoroaniline. The amino group is a strong ortho-, para-director, but its directing power can be modulated by converting it to an acetanilide (B955) to reduce its activating strength and introduce steric hindrance, thereby favoring para-substitution. Subsequent chlorination and removal of the acetyl group would yield the desired halogenated aniline (B41778). A documented process involves adding o-fluoroaniline to a solvent like DMF and then introducing a chlorinating agent such as N-chlorosuccinimide (NCS) in batches to control the reaction. google.com

Table 1: Example of Regioselective Halogenation

| Starting Material | Reagent | Product | Key Feature |

|---|---|---|---|

| o-Fluoroaniline | N-Chlorosuccinimide (NCS) | 2-Chloro-6-fluoroaniline | The amino group directs the incoming chlorine to the ortho position. |

Directed Nitration of Aromatic Substrates

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group, which can then be converted into other functional groups. The synthesis of 1-chloro-2-fluoro-3-nitrobenzene (B1584535) is a critical step, as the nitro group serves as a precursor to the hydroxyl group. ontosight.ai This compound is typically synthesized via the nitration of 1-chloro-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. ontosight.ai

The regioselectivity of this reaction is governed by the directing effects of the existing halogen substituents. Both chlorine and fluorine are ortho-, para-directing groups. In 1-chloro-2-fluorobenzene, the positions are:

Ortho to Fluorine: Position 3 and 6

Para to Fluorine: Position 5

Ortho to Chlorine: Position 3

Para to Chlorine: Position 4

Position 3 is ortho to both the fluorine and chlorine atoms, making it an electronically favorable site for electrophilic attack. While other isomers like 1-chloro-2-fluoro-5-nitrobenzene and 1-chloro-2-fluoro-6-nitrobenzene may form, the 3-nitro isomer is a significant product due to the combined directing influence of both halogens to that position. ontosight.ainih.gov

Table 2: Directed Nitration of 1-Chloro-2-fluorobenzene

| Substrate | Reagents | Primary Product |

|---|---|---|

| 1-Chloro-2-fluorobenzene | Conc. HNO₃, Conc. H₂SO₄ | 1-Chloro-2-fluoro-3-nitrobenzene |

Functional Group Interconversion Pathways for Aromatic Halides

A key transformation in this synthetic sequence is the conversion of the nitro group in 1-chloro-2-fluoro-3-nitrobenzene into a hydroxyl group to form 1-chloro-2-fluoro-3-hydroxybenzene. This is typically achieved through a two-step process involving reduction followed by diazotization.

Reduction of the Nitro Group: The nitro group is first reduced to an amino group (-NH₂) to yield 2-chloro-6-fluoroaniline. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Fe, Sn, or Zn in HCl). A patent describes a method using iron powder for the reduction of a nitro group on a similar substituted ring. google.com

Diazotization and Hydrolysis: The resulting 2-chloro-6-fluoroaniline is then converted into a diazonium salt by treatment with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). ijirset.com The diazonium group is an excellent leaving group and can be readily displaced. Heating the aqueous solution of the diazonium salt allows for its hydrolysis, replacing the -N₂⁺ group with a hydroxyl group (-OH) to yield the desired 1-chloro-2-fluoro-3-hydroxybenzene. researchgate.net

Ethereal Linkage Formation Techniques

With the precursor 1-chloro-2-fluoro-3-hydroxybenzene in hand, the final step is the formation of the isopropoxy ether linkage. Two primary methods are well-suited for this transformation on halogenated aromatic systems.

Williamson Ether Synthesis in Halogenated Aromatic Systems

The Williamson ether synthesis is a widely used and robust method for preparing ethers. masterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism where a deprotonated alcohol (an alkoxide) acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.com

In this specific synthesis, the phenolic proton of 1-chloro-2-fluoro-3-hydroxybenzene is first removed by a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form the corresponding phenoxide ion. This phenoxide then acts as the nucleophile, attacking an isopropyl halide such as 2-bromopropane (B125204) or 2-iodopropane. The reaction works best with primary and secondary alkyl halides; secondary halides like 2-bromopropane can lead to some competing elimination (E2) reaction, but substitution is generally efficient for this purpose. masterorganicchemistry.com

Table 3: Williamson Ether Synthesis of the Target Compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 1-Chloro-2-fluoro-3-hydroxybenzene | 2-Bromopropane | K₂CO₃ or NaH | Acetone, DMF, or Acetonitrile (B52724) | This compound |

Mitsunobu Reaction and Analogous Alcohol Functionalization

The Mitsunobu reaction provides an alternative pathway for ether formation under mild conditions. This reaction allows for the conversion of a primary or secondary alcohol into an ether using a phenol (B47542), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

For the synthesis of this compound, the reaction would involve treating a mixture of 1-chloro-2-fluoro-3-hydroxybenzene and isopropanol (B130326) with PPh₃ and DEAD. The triphenylphosphine and DEAD combine to activate the isopropanol, making it susceptible to nucleophilic attack by the phenoxide of 1-chloro-2-fluoro-3-hydroxybenzene. A significant advantage of the Mitsunobu reaction is that it often proceeds with high yields and under neutral conditions, although the removal of byproducts like triphenylphosphine oxide can sometimes be challenging.

Copper-Catalyzed Cross-Coupling Reactions for C-O Bond Formation

The formation of the aryl-ether bond in this compound is effectively achieved through copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations or Ullmann-type reactions. umass.edukaust.edu.sa This class of reactions is a cornerstone in the synthesis of diaryl ethers and alkyl aryl ethers, providing a powerful method for constructing C(aryl)-O bonds. kaust.edu.sajsynthchem.com The reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.

For the synthesis of this compound, a plausible pathway involves the reaction of a suitable precursor, such as 1-chloro-2-fluoro-3-iodobenzene or 1-chloro-2-fluoro-3-bromobenzene, with isopropanol. The key to this transformation is the copper catalyst, which facilitates the coupling by activating the aryl halide. mdpi.com Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are commonly employed. researchgate.netorganic-chemistry.org

The mechanism of copper-catalyzed C-O coupling is complex but generally understood to involve the formation of a copper alkoxide species and its subsequent reaction with the aryl halide. The presence of a ligand can significantly enhance the catalyst's activity and stability, although ligand-free systems have also been developed. mdpi.comorganic-chemistry.org The choice of base is critical for deprotonating the alcohol and facilitating the reaction; common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and lithium tert-butoxide (LiOt-Bu). researchgate.netorganic-chemistry.org

| Component | Function | Examples | Reference |

|---|---|---|---|

| Aryl Halide | Aromatic substrate providing the benzene (B151609) ring structure. Reactivity: Ar-I > Ar-Br > Ar-Cl. | 1-Chloro-2-fluoro-3-iodobenzene, 1-Chloro-2-fluoro-3-bromobenzene | mdpi.com |

| Alcohol | Source of the alkoxide nucleophile. | Isopropanol | organic-chemistry.org |

| Copper Catalyst | Facilitates the C-O bond formation. | CuI, CuBr, Cu₂O, Cu(OAc)₂ | mdpi.comorganic-chemistry.org |

| Base | Deprotonates the alcohol to form the active nucleophile (alkoxide). | K₂CO₃, Cs₂CO₃, LiOt-Bu, KOH | researchgate.netorganic-chemistry.orgrsc.org |

| Ligand (Optional) | Stabilizes the copper catalyst, increases solubility, and enhances reactivity. | 1,10-Phenanthroline, N¹,N²-diarylbenzene-1,2-diamines, 1,3-diketones | mdpi.comacs.orgnih.gov |

| Solvent | Provides a medium for the reaction. High-boiling polar aprotic solvents are common. | DMF, DMSO, Toluene, Dioxane | jsynthchem.comrsc.org |

Multi-Step Synthetic Route Design and Optimization

The synthesis of a polysubstituted benzene derivative like this compound requires careful planning of the reaction sequence to ensure the correct placement of substituents. The directing effects of the groups already present on the aromatic ring dictate the position of subsequent additions.

Sequential Reaction Schemes and Reaction Order Impact

The order in which the chloro, fluoro, and isopropoxy functional groups are introduced is critical to the successful synthesis of the target molecule. lumenlearning.com A retrosynthetic analysis suggests that the final step would likely be the formation of the ether bond, as discussed previously. Therefore, the primary challenge is the synthesis of a suitable precursor, such as 3-chloro-2-fluorophenol (B1350553).

A plausible multi-step synthesis could begin with a commercially available starting material like 1-chloro-2-fluorobenzene. nih.gov However, direct substitution to install a group at the 3-position is challenging because both chlorine and fluorine are ortho-, para-directors. lumenlearning.com A more strategic approach involves introducing a meta-directing group to control the regiochemistry. youtube.comyoutube.com

Illustrative Synthetic Pathway:

Nitration: Start with 1-chloro-2-fluorobenzene and introduce a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of isomers. The desired 1-chloro-2-fluoro-3-nitrobenzene precursor can be synthesized, although other isomers will also be formed and require separation. youtube.comontosight.ai The nitro group is a strong deactivator and meta-director relative to its own position, but its placement is governed by the existing ortho-, para-directing halogens.

Reduction: The nitro group of the isolated 1-chloro-2-fluoro-3-nitrobenzene is then reduced to an amino group (-NH₂). This is typically achieved using reagents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation. youtube.com This step yields 3-amino-1-chloro-2-fluorobenzene.

Diazotization and Hydrolysis: The resulting aniline derivative is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The diazonium salt is then hydrolyzed by heating in water to replace the diazonium group with a hydroxyl group (-OH), yielding 3-chloro-2-fluorophenol. youtube.com

Etherification: The final step is the formation of the ether. This can be accomplished via a copper-catalyzed cross-coupling reaction as described in section 2.2.3, reacting 3-chloro-2-fluorophenol with an isopropyl halide (e.g., 2-bromopropane).

The order of these reactions is crucial. For instance, performing the etherification before the nitration would result in a different substitution pattern due to the strong ortho-, para-directing nature of the isopropoxy group.

One-Pot Synthesis Strategies

To improve efficiency and reduce waste from isolating intermediates, several steps of a synthetic sequence can be combined into a one-pot procedure. nih.gov In the context of synthesizing this compound, a one-pot strategy could potentially be applied to the conversion of the aniline derivative to the final product.

For example, after the formation of 3-amino-1-chloro-2-fluorobenzene, a one-pot process could involve its diazotization, followed by the in-situ formation of the phenolate (B1203915) and subsequent etherification without isolating the intermediate phenol. organic-chemistry.org Another possibility is a one-pot procedure for the etherification step itself, where the lithium alkoxide of isopropanol is generated in situ by lithium tert-butoxide, followed by the addition of the aryl halide and copper catalyst in the same reaction vessel. organic-chemistry.org Such strategies can significantly shorten reaction times, reduce solvent usage, and minimize losses during purification steps. acs.org

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst, Stoichiometry

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing reaction time and cost. For the key copper-catalyzed etherification step, each parameter plays a significant role.

Temperature: Copper-catalyzed C-O couplings often require elevated temperatures, typically ranging from 80°C to 150°C, to overcome the activation energy of the reaction. jsynthchem.comorganic-chemistry.org However, recent advances with highly active ligand systems have enabled some reactions to proceed even at room temperature. nih.govnih.gov Optimization is required to find a balance between a reasonable reaction rate and the prevention of side reactions or decomposition.

Solvent: The choice of solvent can influence the solubility of reactants and the catalyst, as well as the reaction rate. High-boiling, polar aprotic solvents like DMF, DMSO, or dioxane are often effective. jsynthchem.comrsc.org In some ligand-free protocols, the alcohol reactant itself can serve as the solvent, simplifying the process. organic-chemistry.org

Catalyst: The choice of copper source (e.g., CuI, CuBr, Cu₂O) and the addition of a specific ligand can dramatically affect the reaction's efficiency. mdpi.comorganic-chemistry.org Catalyst loading is typically kept low (1-10 mol%) to ensure cost-effectiveness and minimize contamination of the product with residual metal.

Stoichiometry: The molar ratio of the aryl halide, alcohol, and base must be carefully controlled. Often, a slight excess of the alcohol and base is used to drive the reaction to completion. Using a large excess should be avoided to simplify purification and reduce waste.

| Parameter | Condition Range | Impact on Reaction | Reference |

|---|---|---|---|

| Temperature | 25°C - 150°C | Higher temperatures generally increase reaction rate but may lead to side products. Optimal temperature depends on substrate and catalyst system. | organic-chemistry.orgnih.gov |

| Solvent | Toluene, Dioxane, DMF, DMSO, or neat alcohol | Affects solubility and reaction kinetics. The alcohol can sometimes serve as both reactant and solvent. | jsynthchem.comorganic-chemistry.org |

| Catalyst | CuI, CuBr, Cu₂O (1-10 mol%) | Choice of copper salt and optional ligand is crucial for catalytic activity. Lower loading is economically and environmentally preferable. | mdpi.comorganic-chemistry.org |

| Base | LiOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength and solubility impact the rate of alkoxide formation and overall reaction efficiency. | researchgate.netorganic-chemistry.org |

| Stoichiometry | Alcohol (1.0 - 2.0 equiv.), Base (1.5 - 2.5 equiv.) | Using a slight excess of the alcohol and base can improve conversion of the limiting aryl halide. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov The synthesis of this compound can be evaluated and improved through this lens.

Key principles applicable to this synthesis include:

Catalysis: The use of copper catalysts is inherently greener than using stoichiometric amounts of reagents. Catalysts increase reaction efficiency and can be used in small quantities, reducing waste. numberanalytics.com

Safer Solvents: Efforts to replace hazardous solvents like DMF or DMSO with greener alternatives, or to use the alcohol reactant as the solvent, align with green chemistry principles. organic-chemistry.orgmygreenlab.org

Reduce Derivatives: Designing synthetic routes that avoid unnecessary protection and deprotection steps minimizes resource consumption and waste generation. nih.gov One-pot syntheses are particularly advantageous in this regard.

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core goal.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Let's analyze the atom economy for the final etherification step, assuming the reaction between 3-chloro-2-fluorophenol and 2-bromopropane via a copper-catalyzed Ullmann-type reaction with potassium carbonate as the base.

Reaction: C₆H₄ClFO + C₃H₇Br + K₂CO₃ → C₉H₁₀ClFO + KBr + KHCO₃

Molecular Weights:

3-chloro-2-fluorophenol (C₆H₄ClFO): 146.55 g/mol

2-bromopropane (C₃H₇Br): 122.99 g/mol

Potassium Carbonate (K₂CO₃): 138.21 g/mol

this compound (C₉H₁₀ClFO): 188.62 g/mol

Reactants for Atom Economy Calculation: In this reaction, the atoms from the base (K₂CO₃) are not incorporated into the desired product, forming byproducts instead. Therefore, the reactants considered for the calculation are 3-chloro-2-fluorophenol and 2-bromopropane.

Sum of MW of Reactants = 146.55 + 122.99 = 269.54 g/mol

MW of Desired Product = 188.62 g/mol

Calculation:

Atom Economy (%) = (188.62 / 269.54) x 100% ≈ 69.98%

Solvent Selection and Alternative Reaction Media (e.g., supercritical fluids, ionic liquids)

The choice of solvent is a critical parameter in the synthesis of specialty chemicals like this compound and its precursors, directly impacting reaction rates, yields, and environmental footprint. Traditional syntheses of substituted aromatic compounds often rely on volatile organic compounds (VOCs) which pose environmental and health risks. Consequently, research has increasingly focused on greener and more sustainable alternatives, such as supercritical fluids and ionic liquids.

Supercritical Fluids (SCFs)

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as promising alternative reaction media. A substance becomes a supercritical fluid when its temperature and pressure exceed its critical point, at which the distinction between liquid and gas phases ceases to exist. These fluids exhibit unique properties, including liquid-like densities and gas-like viscosities and diffusivities, which can enhance reaction kinetics and mass transfer.

The tunability of SCF properties, such as density and polarity, through small adjustments in temperature and pressure, allows for the optimization of reaction conditions and can facilitate product separation. For the synthesis of aromatic compounds, the high solubility of gases like hydrogen in SCFs can be advantageous for hydrogenation reactions, which might be a step in the synthesis of precursors. Furthermore, the use of scCO₂ is environmentally benign as it is non-toxic, non-flammable, and can be easily removed and recycled by simple depressurization, eliminating the need for hazardous solvent waste disposal.

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100°C, often existing as liquids at or near room temperature. They are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. These properties make them attractive alternatives to traditional volatile organic solvents.

In the context of synthesizing substituted aromatic compounds, ionic liquids can significantly influence reaction outcomes. The choice of cation and anion in the ionic liquid structure allows for the "design" of solvents with specific properties to enhance reactivity and selectivity. For instance, in nucleophilic aromatic substitution reactions, a key step in the potential synthesis of this compound, the nature of the ionic liquid's anion can affect the reaction yield. Research has shown that ionic liquids can accelerate such reactions, sometimes even eliminating the need for a base. The ability of ionic liquids to stabilize catalysts is another significant advantage.

The following table summarizes the key characteristics of supercritical fluids and ionic liquids as alternative reaction media:

| Feature | Supercritical Fluids (e.g., scCO₂) | Ionic Liquids |

| State | A substance above its critical temperature and pressure. | Salts with a melting point below 100°C. |

| Key Properties | Tunable density and polarity, high diffusivity, low viscosity. | Negligible vapor pressure, high thermal stability, wide liquid range. |

| Advantages in Synthesis | Enhanced reaction rates, simplified product separation, environmentally benign. | Can act as both solvent and catalyst, tunable properties, potential for catalyst recycling. |

| Potential Application | Hydrogenation of precursors, reactions requiring high gas solubility. | Nucleophilic aromatic substitution, reactions benefiting from polar media. |

Catalyst Development for Sustainable Synthesis

The development of efficient and sustainable catalysts is paramount for the synthesis of complex molecules like this compound. Modern catalytic research focuses on improving selectivity, reducing waste, and enabling the use of milder reaction conditions.

For the synthesis of substituted benzenes, electrophilic aromatic substitution and nucleophilic aromatic substitution are fundamental reactions. The order of these substitution reactions is critical to achieving the desired isomer. For instance, the synthesis of a meta-substituted product requires the presence of a meta-directing group on the benzene ring during the substitution step.

Recent advancements in catalysis for aromatic compound synthesis include:

Homogeneous and Heterogeneous Catalysis: Transition metal catalysts, both in homogeneous and heterogeneous forms, play a crucial role. For example, palladium catalysts are widely used in cross-coupling reactions to form C-C and C-heteroatom bonds. The use of ionic liquids can help in the stabilization and recycling of these catalysts.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, reducing the formation of byproducts. While specific applications for the synthesis of this compound are not widely documented, the principles of biocatalysis are being increasingly applied to the synthesis of complex organic molecules.

Catalyst Design for Regioselectivity: The development of catalysts that can precisely control the position of functional groups on an aromatic ring is a key area of research. This is particularly important for producing specific isomers of polysubstituted benzenes.

The following table outlines some catalytic strategies and their potential relevance to the synthesis of this compound and its precursors.

| Catalytic Strategy | Description | Potential Application in Synthesis |

| Regioselective Electrophilic Aromatic Substitution | Utilizing directing groups on the benzene ring to control the position of incoming substituents. | Introduction of chloro and fluoro groups at specific positions. |

| Nucleophilic Aromatic Substitution Catalysis | Employing catalysts to facilitate the displacement of a leaving group by a nucleophile. | Formation of the isopropoxy ether linkage. |

| Phase-Transfer Catalysis | Using a catalyst to transfer a reactant between two immiscible phases, enhancing reaction rates. | Potentially applicable in the etherification step with isopropoxide. |

| Sustainable Metal Catalysis | Developing catalysts based on abundant and non-toxic metals to replace rare and toxic ones. | Greener alternatives for various synthetic steps. |

Chemical Reactivity and Transformation Pathways of 1 Chloro 2 Fluoro 3 Isopropoxybenzene

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) on 1-chloro-2-fluoro-3-isopropoxybenzene involves the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the halogen substituents. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. google.com The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orglibretexts.org

Reactivity of Chlorine and Fluorine in SNAr Processes

In the context of SNAr reactions, the nature of the halogen leaving group has a significant impact on the reaction rate. Contrary to the trend observed in aliphatic SN2 reactions, fluoride (B91410) is generally a better leaving group than chloride in SNAr processes. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack on the carbon atom. nih.gov The rate-determining step in SNAr is the attack of the nucleophile to form the Meisenheimer complex, and the highly electron-withdrawing fluorine atom enhances the electrophilicity of the carbon to which it is attached, thereby accelerating this step.

For this compound, nucleophilic attack is expected to preferentially occur at the carbon bearing the fluorine atom (C-2) over the carbon bearing the chlorine atom (C-1), assuming steric factors are not prohibitive.

Influence of the Isopropoxy Group on SNAr Regioselectivity and Rate

The isopropoxy group, being an electron-donating group through resonance, generally deactivates the aromatic ring towards nucleophilic attack. However, its position relative to the halogen atoms is critical. In this compound, the isopropoxy group is ortho to the fluorine atom and meta to the chlorine atom. Its electron-donating nature can partially counteract the activating effect of the halogens for SNAr reactions.

The regioselectivity of nucleophilic attack is primarily determined by the ability of the substituents to stabilize the resulting Meisenheimer complex. Attack at C-2 (displacing fluoride) would place the negative charge ortho to the chlorine atom and the isopropoxy group. Attack at C-1 (displacing chloride) would place the negative charge ortho to the fluorine atom and in a position where the isopropoxy group has less of a destabilizing effect. However, the superior leaving group ability of fluoride generally directs the substitution to the C-2 position.

Amination, Thiolation, and Alkoxylation Reactions

Specific nucleophilic substitution reactions on this compound are anticipated to follow the general principles of SNAr.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines would be expected to yield the corresponding 2-amino-1-chloro-3-isopropoxybenzene derivatives, with the amino group replacing the fluorine atom.

Thiolation: The use of thiolates, such as sodium thiomethoxide (NaSMe), would likely result in the formation of 1-chloro-2-(methylthio)-3-isopropoxybenzene.

Alkoxylation: Alkoxides, for instance, sodium methoxide (B1231860) (NaOMe), would lead to the substitution of the fluorine atom to give 1-chloro-2-methoxy-3-isopropoxybenzene.

The following table summarizes the expected major products for these SNAr reactions.

| Nucleophile | Reagent Example | Expected Major Product |

| Amine | R₂NH | 2-(Dialkylamino)-1-chloro-3-isopropoxybenzene |

| Thiolate | NaSR | 1-Chloro-2-(alkylthio)-3-isopropoxybenzene |

| Alkoxide | NaOR | 1-Chloro-2-alkoxy-3-isopropoxybenzene |

Electrophilic Aromatic Substitution (EAS) Studies

Electrophilic aromatic substitution (EAS) involves the reaction of the electron-rich aromatic ring with an electrophile. The directing effects of the existing substituents determine the position of the incoming electrophile.

Directing Effects of Chloro, Fluoro, and Isopropoxy Substituents

The directing effects of the substituents on this compound are as follows:

Chloro and Fluoro Groups: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less reactive towards electrophiles compared to benzene (B151609). libretexts.org However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. uomustansiriyah.edu.iq

Isopropoxy Group: The isopropoxy group is a strongly activating group and an ortho-, para-director. fiveable.me Its oxygen atom can donate electron density to the ring via a strong resonance effect, which outweighs its inductive electron-withdrawing effect. This donation of electrons makes the ring more nucleophilic and stabilizes the arenium ion intermediate, particularly when attack occurs at the ortho and para positions.

In this compound, the positions available for substitution are C-4, C-5, and C-6. The directing effects of the three substituents must be considered in concert. The powerful activating and ortho-, para-directing effect of the isopropoxy group is expected to be the dominant factor in determining the regioselectivity of EAS reactions.

Competitive Halogenation and Nitration Studies

In competitive electrophilic substitution reactions, the position of the incoming electrophile is determined by the cumulative directing effects of the existing groups.

Halogenation (e.g., Bromination): In a reaction with Br₂ and a Lewis acid catalyst, the isopropoxy group will strongly direct the incoming bromine to its ortho (C-4) and para (C-6) positions. The halogen substituents also direct ortho and para. The C-4 position is ortho to the isopropoxy group and meta to the chloro group. The C-6 position is para to the isopropoxy group and ortho to the chloro group. Due to the strong activating nature of the isopropoxy group, substitution is most likely to occur at the positions it most strongly activates, namely C-4 and C-6. Steric hindrance from the adjacent isopropoxy and chloro groups might influence the ratio of C-4 to C-6 substitution.

Nitration: Nitration, using a mixture of nitric acid and sulfuric acid, will also be directed by the isopropoxy group. The nitro group (NO₂) will preferentially add to the C-4 and C-6 positions. The strong activation by the isopropoxy group should overcome the deactivating effects of the two halogen atoms.

The anticipated major products for these EAS reactions are summarized in the table below, with the understanding that a mixture of isomers is likely.

| Reaction | Reagents | Potential Major Products |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-chloro-3-fluoro-4-isopropoxybenzene and 1-Bromo-2-chloro-5-fluoro-6-isopropoxybenzene |

| Nitration | HNO₃, H₂SO₄ | 1-Chloro-2-fluoro-3-isopropoxy-4-nitrobenzene and 1-Chloro-2-fluoro-3-isopropoxy-6-nitrobenzene |

Sulfonation and Acylation Reactions

Sulfonation

In the case of this compound, the positions ortho and para to the strongly activating isopropoxy group are positions 2, 4, and 6. Position 2 is already substituted with a fluorine atom. Therefore, the incoming electrophile (SO₃) would be directed to positions 4 and 6.

Position 4: Para to the isopropoxy group and meta to both the chloro and fluoro groups.

Position 6: Ortho to the isopropoxy group and ortho to the chloro group.

Steric hindrance from the adjacent isopropoxy and chloro groups might disfavor substitution at position 6. Therefore, sulfonation is predicted to occur predominantly at position 4.

Acylation

Friedel-Crafts acylation is another important electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. chemguide.co.ukmasterorganicchemistry.comlibretexts.orgyoutube.com Similar to sulfonation, the regioselectivity is controlled by the directing effects of the substituents. The isopropoxy group will direct the incoming acyl group to the positions ortho and para to it.

Given the substitution pattern, the acylation is expected to favor position 4, which is para to the strongly activating isopropoxy group and less sterically hindered than position 6. The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.org

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

| Sulfonation | Concentrated H₂SO₄, SO₃ | 4-Chloro-5-fluoro-6-isopropoxybenzene-1-sulfonic acid | 2-Chloro-3-fluoro-4-isopropoxybenzene-1-sulfonic acid |

| Acylation | RCOCl, AlCl₃ | 1-(4-Chloro-5-fluoro-6-isopropoxyphenyl)alkan-1-one | 1-(2-Chloro-3-fluoro-4-isopropoxyphenyl)alkan-1-one |

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom on the benzene ring of this compound allows for its participation in various metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide. researchgate.netresearchgate.netrsc.org Aryl chlorides, like this compound, can undergo Suzuki-Miyaura coupling, although they are generally less reactive than the corresponding bromides or iodides. The reaction would involve the coupling of the aryl chloride with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The steric hindrance from the ortho-fluoro and ortho-isopropoxy groups could influence the reaction rate, potentially requiring more robust catalyst systems with bulky, electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition step.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. rsc.orgwikipedia.org This reaction is applicable to aryl chlorides, including sterically hindered ones. researchgate.netorganic-chemistry.orgresearchgate.net The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand (often a bulky biarylphosphine), and a base would be expected to yield the corresponding N-aryl amine. The steric hindrance around the chlorine atom would likely necessitate the use of specialized catalyst systems that are effective for challenging substrates.

Sonogashira Coupling for C-C Alkyne Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgpearson.com This reaction can be performed with aryl chlorides, although it may require more forcing conditions compared to aryl bromides or iodides. nih.gov The coupling of this compound with a terminal alkyne would lead to the formation of a substituted arylalkyne. The efficiency of the reaction would be dependent on the choice of catalyst, ligands, and reaction conditions to overcome the lower reactivity of the C-Cl bond.

Negishi and Stille Coupling Applications

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple a wide range of substrates, including aryl chlorides. nih.govresearchgate.netacs.orgnih.gov The reaction of this compound with an organozinc reagent in the presence of a suitable catalyst would result in the formation of a new carbon-carbon bond.

Stille Coupling

The Stille coupling utilizes an organotin reagent and an organic halide in a palladium-catalyzed reaction. While effective, the toxicity of the organotin reagents has led to a preference for other cross-coupling methods in some applications. Nevertheless, it remains a powerful tool for C-C bond formation and could be applied to this compound.

Interactive Data Table: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, phosphine ligand, base | Biaryl or alkyl-aryl compound |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | N-Aryl amine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

| Negishi | Organozinc reagent | Pd or Ni catalyst, phosphine ligand | Biaryl or alkyl-aryl compound |

| Stille | Organotin reagent | Pd catalyst, phosphine ligand | Biaryl or alkyl-aryl compound |

Functional Group Interconversions and Aromatic Modifications

Beyond the reactions at the C-Cl bond, the other functional groups on this compound can potentially be modified.

The isopropoxy group is generally stable, but under harsh acidic conditions, it could undergo cleavage to yield the corresponding phenol (B47542). The fluoro and chloro substituents are typically robust under many reaction conditions. However, under specific nucleophilic aromatic substitution (SNAr) conditions, if the ring is sufficiently activated by other electron-withdrawing groups, the halogens could be displaced by strong nucleophiles. Given the presence of the electron-donating isopropoxy group, SNAr reactions are generally not favored unless additional activating groups are present.

Further modifications of the aromatic ring could be achieved through directed ortho-metalation (DoM). The isopropoxy group can act as a directed metalation group, allowing for lithiation at the ortho position (position 4, as position 2 is blocked) followed by quenching with an electrophile to introduce a new substituent.

Side-Chain Modifications of the Isopropoxy Group (e.g., ether cleavage, alkyl chain functionalization)

The isopropoxy group in this compound is susceptible to modification, primarily through ether cleavage. Aryl ethers can be cleaved under acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

The mechanism of this cleavage involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For an aryl alkyl ether, the cleavage generally occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon and resonance effects.

In the case of this compound, treatment with a strong acid like HBr would be expected to yield 1-chloro-2-fluorophenol and isopropyl bromide. The reaction proceeds via an SN1 or SN2 mechanism at the isopropyl group. Given that the secondary isopropyl carbocation is relatively stable, an SN1 pathway is plausible.

Functionalization of the alkyl chain of the isopropoxy group without cleaving the ether linkage is less common. Radical halogenation could potentially occur at the tertiary carbon of the isopropyl group, but this would likely require specific conditions to avoid competing reactions.

Expected Products of Ether Cleavage

| Starting Material | Reagents | Products |

| This compound | HBr (conc.), heat | 1-Chloro-2-fluorophenol and Isopropyl bromide |

| This compound | HI (conc.), heat | 1-Chloro-2-fluorophenol and Isopropyl iodide |

Mechanistic Elucidation of Key Transformations

Due to the lack of specific research on this compound, the mechanistic elucidation of its key transformations must be inferred from studies on analogous substituted aromatic compounds.

Kinetic Studies of Reaction Rates

Kinetic studies would be essential to understand the factors influencing the rates of reactions involving this compound. For instance, in a nucleophilic aromatic substitution reaction (which could be relevant in certain reduction or substitution pathways), the rate would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring.

For the acidic cleavage of the isopropoxy group, kinetic studies would likely show a dependence on the concentration of the acid and the ether. The rate would also be influenced by the nucleophilicity of the counter-ion (I⁻ > Br⁻ > Cl⁻).

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. For many reactions of aromatic compounds, the intermediates are highly reactive and cannot be easily isolated.

In the context of nucleophilic aromatic substitution on a related, more activated aryl halide, a Meisenheimer complex might be formed as an intermediate. This is a resonance-stabilized anionic σ-complex. For this compound, such an intermediate would be transient and difficult to detect without specialized spectroscopic techniques.

For reactions involving radical pathways, such as a photolytically induced reduction of the chloro group, the primary intermediate would be an aryl radical. These are typically detected by trapping experiments or spectroscopic methods like electron spin resonance (ESR).

In the case of ether cleavage, an oxonium ion intermediate is formed upon protonation of the ether oxygen. While this intermediate is not typically isolated, its formation is a cornerstone of the accepted mechanism.

Hammett and Related Linear Free Energy Relationships

The Hammett equation and other linear free-energy relationships (LFERs) are powerful tools for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The Hammett equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.

For this compound, a Hammett-type analysis would be complex due to the presence of multiple substituents, including one in the ortho position. The standard Hammett equation is most effective for meta and para substituents, as ortho substituents can introduce steric effects that are not accounted for in the electronic parameters. researchgate.netcdnsciencepub.com

Nevertheless, we can qualitatively predict the electronic effects of the substituents:

Chloro (at position 1): Electron-withdrawing inductively (positive σ value), and weakly electron-donating by resonance.

Fluoro (at position 2): Strongly electron-withdrawing inductively (positive σ value), and weakly electron-donating by resonance. Being in the ortho position, its effect would also include steric factors.

Isopropoxy (at position 3): Electron-withdrawing inductively, but strongly electron-donating by resonance (negative σ value for the para position).

A quantitative analysis would require the determination of appropriate substituent constants and a careful experimental design to separate electronic and steric effects.

Theoretical and Computational Chemistry Studies of 1 Chloro 2 Fluoro 3 Isopropoxybenzene

Electronic Structure and Molecular Geometry Investigations

Computational chemistry provides powerful tools to investigate the fundamental properties of molecules like 1-chloro-2-fluoro-3-isopropoxybenzene. These studies would elucidate its three-dimensional structure, electron distribution, and conformational preferences.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to predict the most stable arrangement of atoms in a molecule—its ground state geometry. For this compound, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular structure.

This optimization would yield precise data on bond lengths, bond angles, and dihedral angles. It is expected that the benzene (B151609) ring would exhibit slight distortions from perfect planarity due to the steric and electronic effects of the three adjacent substituents. The C-Cl, C-F, and C-O bond lengths would be key parameters, influenced by the interplay of inductive and resonance effects of the halogen and isopropoxy groups.

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value Range | Influencing Factors |

|---|---|---|

| C1-Cl Bond Length | 1.73 - 1.75 Å | Inductive withdrawal by chlorine, potential weak resonance. |

| C2-F Bond Length | 1.34 - 1.36 Å | High electronegativity and inductive effect of fluorine. |

| C3-O Bond Length | 1.36 - 1.38 Å | Resonance donation from oxygen lone pairs to the ring. |

| C1-C2-C3 Bond Angle | 119° - 121° | Steric repulsion between bulky adjacent substituents. |

Conformational Analysis of the Isopropoxy Moiety

The isopropoxy group (-OCH(CH₃)₂) is not fixed in space; its rotation around the C3-O bond gives rise to different conformers. A conformational analysis would be performed by systematically rotating the C3-O-C-H dihedral angle and calculating the energy at each step. This generates a potential energy surface, revealing the most stable (lowest energy) conformation and the energy barriers to rotation.

The most stable conformer would likely position the bulky isopropyl group to minimize steric clash with the adjacent fluorine atom. It is anticipated that the methine hydrogen of the isopropoxy group would be oriented to reduce steric hindrance, potentially pointing away from the fluorine atom.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the benzene ring and the oxygen atom of the isopropoxy group, due to the electron-donating nature of the alkoxy group. The LUMO is predicted to be a π*-antibonding orbital, with significant contributions from the carbon atoms attached to the electron-withdrawing halogen atoms. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Orbital Properties for this compound

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high | Susceptible to electrophilic attack. |

| LUMO Energy | Relatively low | Susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

| HOMO Density | Localized on the aromatic ring and oxygen atom. | Site of electrophilic attack. |

| LUMO Density | Localized on ring carbons, particularly C1 and C2. | Site of nucleophilic attack. |

Reactivity Predictions and Mechanistic Insights

Computational methods can also be used to model chemical reactions, providing insights into reaction mechanisms and predicting reactivity.

Transition State Calculations for SNAr and EAS Reactions

This molecule can potentially undergo both Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS) reactions.

SNAr Reactions: The electron-withdrawing nature of the chloro and fluoro substituents activates the ring for nucleophilic attack. Transition state calculations would model the attack of a nucleophile (e.g., methoxide) on the ring, likely at the carbon bearing the chlorine atom, leading to the formation of a Meisenheimer complex intermediate. The calculations would determine the structure and energy of this transition state.

EAS Reactions: The isopropoxy group is an activating, ortho-, para-directing group. However, the positions ortho and para to it are already substituted. The primary directing influence would therefore be a competition between the substituents. Calculations would model the attack of an electrophile (e.g., NO₂⁺) and identify the transition states for substitution at the available ring positions (C4, C5, C6) to predict the most likely product.

Reaction Coordinate Scans and Energy Barrier Determination

To fully understand the reaction mechanism, a reaction coordinate scan would be performed. This involves mapping the energy changes as the reactants evolve into products through the transition state. The highest point on this energy profile is the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier.

A lower activation energy implies a faster reaction rate. By calculating these barriers for different SNAr and EAS pathways, a computational chemist could predict which reaction is more favorable and which isomers are most likely to form. For instance, the energy barrier for a nucleophile to displace the chlorine atom would be calculated and compared to the barriers for electrophilic attack at the unsubstituted carbon atoms.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools to predict the regioselectivity of chemical reactions involving substituted benzenes like this compound. By calculating the distribution of electron density and the energies of potential intermediates, researchers can forecast the most likely sites for electrophilic or nucleophilic attack.

For electrophilic aromatic substitution, the directing effects of the substituents on the benzene ring are paramount. The isopropoxy group (-OCH(CH₃)₂) is an ortho-, para-directing activator due to the lone pairs on the oxygen atom, which can donate electron density to the ring through resonance. Conversely, the chlorine (-Cl) and fluorine (-F) atoms are ortho-, para-directing deactivators; they withdraw electron density inductively but can donate through resonance.

To quantify these effects and predict regioselectivity, computational methods such as Density Functional Theory (DFT) are employed to calculate molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) densities.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the most negative (electron-rich) regions on the aromatic ring, susceptible to electrophilic attack, would be predicted.

Frontier Molecular Orbital (FMO) Theory: The shape and energy of the Highest Occupied Molecular Orbital (HOMO) are particularly important for electrophilic reactions. The positions on the ring with the highest HOMO density are the most probable sites of attack.

Considering the directing effects, the positions ortho and para to the strongly activating isopropoxy group would be the most likely sites for electrophilic substitution. However, steric hindrance from the bulky isopropoxy group and the adjacent chlorine atom would influence the final product distribution.

Stereoselectivity would become a factor if a reaction introduces a chiral center. For this compound, reactions at the isopropyl group or the introduction of a chiral substituent on the ring could lead to stereoisomers. Computational modeling could be used to predict the most stable diastereomeric transition states, thereby forecasting the stereochemical outcome of such a reaction.

Intermolecular Interactions and Aggregation Studies

The study of intermolecular interactions is crucial for understanding the physical properties and solid-state structure of a compound.

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations could be used to model the behavior of this compound in various solvents. By simulating the movement of the solute and solvent molecules over time, MD can provide insights into solvation energies, diffusion coefficients, and the local solvent structure around the molecule. This information is valuable for predicting solubility and understanding reaction kinetics in solution.

Hydrogen Bonding and Halogen Bonding Interactions

While this compound does not possess strong hydrogen bond donors, the oxygen and fluorine atoms can act as hydrogen bond acceptors. In the presence of suitable donor molecules, weak C-H···O and C-H···F hydrogen bonds could form.

More significantly, the chlorine atom can participate in halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction depends on the polarizability of the halogen and the electron-withdrawing nature of the substituents. Computational analysis would involve searching for and characterizing the geometry and energy of potential halogen bond interactions with other molecules.

Crystal Packing Analysis from a Theoretical Perspective

In the absence of experimental crystal structure data, theoretical methods can be employed to predict the most stable crystal packing arrangements (polymorphs). This involves performing a systematic search of possible crystal structures and ranking them based on their calculated lattice energies. These calculations would take into account the various intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and any potential hydrogen or halogen bonds, to predict how the molecules would arrange themselves in the solid state.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. This is achieved by calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecule.

Derivation of Molecular Descriptors for Aromatic Reactivity

For a QSRR analysis of the aromatic reactivity of this compound, a variety of molecular descriptors would be calculated using quantum chemical methods. These descriptors can be categorized as follows:

| Descriptor Category | Examples of Descriptors | Relevance to Aromatic Reactivity |

| Electronic Descriptors | HOMO/LUMO energies and gap, Mulliken charges, Dipole moment, Molecular Electrostatic Potential | Describe the electron distribution and susceptibility to electrophilic or nucleophilic attack. |

| Topological Descriptors | Wiener index, Randić index, Connectivity indices | Encode the connectivity and branching of the molecular structure. |

| Quantum Chemical Descriptors | Hardness, Softness, Electronegativity, Electrophilicity index | Provide insights into the global reactivity of the molecule. |

| Steric Descriptors | Molecular volume, Surface area, Ovality | Quantify the steric hindrance around the aromatic ring and substituent groups. |

These descriptors, once calculated, could be used to build a QSRR model that correlates them with experimentally determined (or computationally predicted) reaction rates or equilibrium constants for a series of related compounds. This model could then be used to predict the reactivity of new, unsynthesized molecules.

Correlation with Experimental Reaction Rates and Selectivity

The predictive power of theoretical and computational chemistry is ultimately validated by its ability to accurately forecast the outcomes of real-world experiments. For a molecule such as this compound, this involves comparing calculated parameters, such as activation energies and transition state geometries, with experimentally determined reaction rates and the observed distribution of products (selectivity).

Theoretical Framework for Correlation

The correlation between theoretical calculations and experimental data is grounded in transition state theory. The rate of a chemical reaction is exponentially related to the Gibbs free energy of activation (ΔG‡). Computational methods, particularly density functional theory (DFT), are adept at calculating this value for a proposed reaction mechanism.

A lower calculated ΔG‡ for a particular reaction pathway is expected to correspond to a faster experimental reaction rate. Similarly, when a reaction can proceed through multiple pathways to yield different products (regioisomers or stereoisomers), the pathway with the lowest calculated activation energy is predicted to be the major product, thus determining the reaction's selectivity.

Hypothetical Application to this compound

Let us consider a hypothetical nucleophilic aromatic substitution (SNA) reaction on this compound. The benzene ring is activated towards nucleophilic attack by the electron-withdrawing effects of the chloro and fluoro substituents. A nucleophile could potentially attack at several positions on the ring, leading to different products.

Computational modeling would be employed to calculate the activation energies for the formation of each possible intermediate and the subsequent transition states leading to the final products. These calculations would take into account the electronic effects of the chloro, fluoro, and isopropoxy groups, as well as steric hindrance.

The expected correlation would be that the experimentally observed major product isomer directly corresponds to the reaction pathway with the lowest calculated activation energy barrier. Furthermore, the relative rates of formation of minor products should correlate with the relative calculated activation energies for their respective pathways.

Data Tables of Predicted and Experimental Correlations

In a typical study, the findings would be presented in data tables to clearly illustrate the correlation between theoretical predictions and experimental results. The following interactive tables are illustrative examples of how such data would be structured.

Table 1: Hypothetical Correlation of Calculated Activation Energies with Experimental Reaction Rates for Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate | Experimental Relative Rate |

| Methoxide (B1231860) | Substitution at C1 | 22.5 | 1.00 | Data not available |

| Methoxide | Substitution at C2 | 25.0 | 0.05 | Data not available |

| Aminomethyl | Substitution at C1 | 24.0 | 1.00 | Data not available |

| Aminomethyl | Substitution at C2 | 26.5 | 0.06 | Data not available |

Table 2: Hypothetical Correlation of Calculated Product Energies with Experimental Product Ratios (Selectivity)

| Reaction Type | Product Isomer | Calculated Relative Energy (kcal/mol) | Predicted Product Ratio (%) | Experimental Product Ratio (%) |

| Nitration | 4-Nitro isomer | 0.0 | 75 | Data not available |

| Nitration | 6-Nitro isomer | 1.2 | 15 | Data not available |

| Nitration | 5-Nitro isomer | 2.5 | 10 | Data not available |

Research Findings and Limitations

Currently, there is a lack of published experimental and computational studies specifically focused on the reaction rates and selectivity of this compound. The data presented in the tables are therefore hypothetical and serve to illustrate the expected format and nature of such a correlational study.

Future research in this area would require performing reactions with this compound under controlled conditions to determine experimental reaction rates and product distributions. Concurrently, high-level computational studies would need to be conducted to model these reactions. A direct comparison of the two sets of data would then allow for a robust assessment of the correlation between theoretical predictions and experimental reality for this particular compound. Such studies would contribute to a deeper understanding of the reactivity of polysubstituted aromatic compounds and enhance the predictive capabilities of computational chemistry.

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are fundamental to the structural elucidation and characterization of chemical compounds. For a molecule such as 1-Chloro-2-fluoro-3-isopropoxybenzene, a combination of high-resolution spectroscopic methods would be necessary to confirm its identity and structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-COSY, HSQC, HMBC)

Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in a molecule, especially one with a substituted benzene (B151609) ring.

2D-COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would help to confirm the connectivity of the aromatic protons and the protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial in confirming the substitution pattern on the benzene ring by showing correlations between the isopropoxy protons and the aromatic carbons, as well as between the aromatic protons and other aromatic carbons.

Despite the utility of these techniques, no specific 2D-NMR data or detailed spectral assignments for this compound have been published in the available scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

Exact Mass Determination: HRMS would be used to measure the mass of the molecular ion of this compound with high precision, allowing for the confirmation of its chemical formula (C₉H₁₀ClFO).

Fragmentation Pathway Analysis: By analyzing the fragments produced upon ionization, the structure of the molecule can be further confirmed. Expected fragmentation patterns would involve the loss of the isopropoxy group, the chlorine atom, or other characteristic fragments.

Specific HRMS data, including measured exact mass and detailed fragmentation analysis for this compound, are not available in published research.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characteristic Vibrational Modes: The IR and Raman spectra would be expected to show characteristic peaks for the C-Cl, C-F, C-O, and C-H bonds, as well as the aromatic ring vibrations.

While general spectral regions for these functional groups are known, specific, experimentally obtained IR and Raman spectra with detailed vibrational mode assignments for this compound are not documented in the literature.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within a molecule, which are influenced by the presence of chromophores, such as the substituted benzene ring.

Electronic Transitions: The UV-Visible spectrum would show absorption bands corresponding to the π → π* transitions of the aromatic system. The positions and intensities of these bands would be influenced by the chloro, fluoro, and isopropoxy substituents.

No specific UV-Visible spectral data, including wavelengths of maximum absorption (λmax) and molar absorptivity values, have been reported for this compound.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are vital for assessing the purity of a compound and for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomeric Separation

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds.

Method Development: A typical HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The development process would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any potential impurities or isomers. A UV detector would be suitable for monitoring the elution.

There are no published, validated HPLC methods specifically developed for the analysis of this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In the context of this compound, GC-MS is instrumental for several key analytical objectives. Primarily, it is employed to determine the purity of a given sample by separating the main compound from any volatile impurities. These impurities may originate from the starting materials, by-products formed during synthesis, or degradation products. The gas chromatograph separates these components based on their different boiling points and affinities for the stationary phase within the GC column.

Following separation, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum produced for each component is a unique fingerprint, allowing for its unequivocal identification by comparing the fragmentation pattern to spectral libraries. This is particularly useful for identifying and quantifying residual solvents, unreacted starting materials like 1-chloro-2-fluorobenzene (B165100), or isomers that may have formed during the synthesis.

The data obtained from GC-MS analysis is not only qualitative (identifying components) but also quantitative (determining their concentration). This allows for the creation of a detailed impurity profile, which is essential for quality control and for understanding the stability of the compound under various conditions.

Table 1: Illustrative GC-MS Data for a Hypothetical Sample of this compound

| Retention Time (min) | Detected Compound | Key Mass Fragments (m/z) | Relative Abundance (%) |

|---|---|---|---|

| 5.8 | 1-Chloro-2-fluorobenzene | 130, 99, 75 | 0.15 |

| 8.2 | This compound | 188, 146, 111, 43 | 99.7 |

| 9.5 | Isomeric Impurity | 188, 146, 111, 43 | 0.10 |

| 10.1 | Unknown High-Boiling Impurity | - | 0.05 |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to synthetic intermediates)

Chiral chromatography is a specialized branch of chromatography used for the separation of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. The compound this compound itself is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, chiral chromatography is not applicable for assessing its enantiomeric purity.

Should a synthetic route involve a chiral intermediate, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining its enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The resulting chromatogram would show two distinct peaks for a racemic mixture, and the ratio of their areas would provide the enantiomeric excess (ee) of the sample.

Solid-State Characterization Methods

The characterization of the solid-state properties of a chemical compound is crucial for understanding its physical behavior, stability, and processability. For this compound, which may exist in a crystalline form, several techniques are employed.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Polymorphism

Furthermore, XRD is the primary method for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. Identifying and characterizing different polymorphic forms of this compound would be critical for ensuring consistent product quality and performance.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique to single-crystal XRD and is used for the analysis of polycrystalline materials. A PXRD pattern is a fingerprint of a specific crystalline phase and is used for routine identification and quality control. For this compound, PXRD would be used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a reference pattern obtained from a known pure sample. It is also a valuable tool for detecting the presence of different crystalline phases or impurities in a bulk sample.

Table 2: Hypothetical PXRD Peak List for Crystalline this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 22.1 | 4.02 | 65 |

| 25.2 | 3.53 | 70 |

| 28.9 | 3.09 | 40 |

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures and enthalpies of phase transitions, such as melting, crystallization, and solid-solid transitions. For this compound, DSC would be used to determine its melting point and to detect any polymorphic transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of a compound and to study decomposition processes. By heating a sample of this compound under a controlled atmosphere, TGA can determine the temperature at which it begins to decompose, providing valuable information about its thermal stability.

Role As a Synthetic Intermediate in Complex Chemical Synthesis

Construction of Advanced Aromatic Scaffolds

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroaromatics

While specific examples are not extensively documented in the literature, the structure of 1-chloro-2-fluoro-3-isopropoxybenzene lends itself to the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues. A plausible strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, where the C-Cl bond is coupled with a suitable organometallic partner. For instance, coupling with an arylboronic acid could form a biaryl system, which could then undergo intramolecular cyclization under acidic or oxidative conditions to forge the fused ring system characteristic of PAHs.

Table 1: Potential Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Pd(OAc)₂ | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) |

Assembly of Substituted Benzene (B151609) and Naphthalene (B1677914) Derivatives

The assembly of complex substituted benzene and naphthalene derivatives can be achieved by leveraging the reactivity of the functional groups on the this compound ring. Nucleophilic aromatic substitution (SNAr) can be employed to replace the chlorine or fluorine atoms with other functional groups, such as amines, thiols, or alkoxides, thereby introducing further diversity. The outcome of such reactions is governed by the electronic directing effects of the substituents.

Furthermore, directed ortho-metalation could potentially be utilized. The isopropoxy group may direct lithiation to an adjacent position, creating a nucleophilic center that can react with a wide range of electrophiles to install new substituents with high regioselectivity. For naphthalene synthesis, this compound could be elaborated through a multi-step sequence, for example, by introducing a four-carbon chain via a coupling reaction, followed by an intramolecular cyclization and aromatization sequence.

Building Block for Heterocyclic Compounds

The functional group array of this compound makes it a prospective starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.

Annulation Reactions to Form Nitrogen-Containing Heterocycles (e.g., indoles, quinolines)

The synthesis of fused nitrogen-containing heterocycles like indoles and quinolines often requires an aniline (B41778) or hydrazine (B178648) precursor. This compound can be converted into the corresponding aniline derivative (2-fluoro-3-isopropoxyaniline) through nucleophilic substitution of the chlorine atom with an ammonia (B1221849) equivalent or via a Buchwald-Hartwig amination.

Indole (B1671886) Synthesis: The resulting aniline could undergo a Fischer indole synthesis by reacting with a ketone or aldehyde under acidic conditions.

Quinoline (B57606) Synthesis: Alternatively, the aniline derivative could participate in classic quinoline syntheses, such as the Skraup or Doebner-von Miller reaction, by treatment with α,β-unsaturated carbonyl compounds or their precursors.

The electronic properties imparted by the fluorine and isopropoxy groups would influence the regioselectivity and efficiency of the final cyclization step in these annulation reactions.

Cycloaddition Reactions for Oxygen- or Sulfur-Containing Rings